7-(Piperazin-1-yl)-benzoxazol-2(3H)-one
Overview
Description
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and neuroprotective activities .
Scientific Research Applications
7-(Piperazin-1-yl)-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidinylpiperazine derivatives, are known to act as antagonists of the α2-adrenergic receptor and partial agonists of the 5-ht1a receptor .
Mode of Action
Based on its structural similarity to pyrimidinylpiperazine derivatives, it may interact with its targets by binding to the active sites of the α2-adrenergic and 5-ht1a receptors, thereby modulating their activity .
Biochemical Pathways
The α2-adrenergic and 5-ht1a receptors, which are potential targets of this compound, are involved in various physiological processes, including neurotransmission and regulation of mood .
Pharmacokinetics
Similar compounds, such as quinolones, are known for their broad spectrum and excellent oral bioavailability .
Result of Action
Based on its potential targets, this compound may modulate neurotransmission and mood regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups onto the piperazine ring .
Comparison with Similar Compounds
8-(Piperazin-1-yl)quinoline: Another piperazine-containing compound with similar pharmacological properties.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Known for their antitumor activity.
N-4-Piperazinyl ciprofloxacin-ester hybrids: Exhibiting antimicrobial and anticancer activities.
Uniqueness: 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzoxazole ring with a piperazine moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry .
Properties
IUPAC Name |
7-piperazin-1-yl-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJMRBXZMKJLQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147255 | |
Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-26-5 | |
Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(PIPERAZIN-1-YL)-BENZOXAZOL-2(3H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM40LM4FXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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